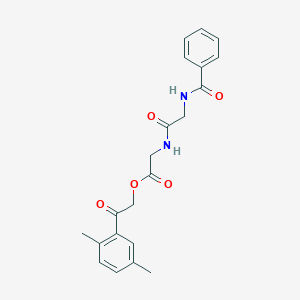
2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a benzoylamino group, an oxoethyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylacetic acid with benzoylaminoacetic acid under acidic conditions. The reaction is facilitated by the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which helps in the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(ACETYLAMINO)ACETYL]AMINO}ACETATE: Similar structure but with an acetylamino group instead of a benzoylamino group.
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(METHOXYAMINO)ACETYL]AMINO}ACETATE: Contains a methoxyamino group instead of a benzoylamino group.
Uniqueness
The presence of the benzoylamino group in 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-{[2-(BENZOYLAMINO)ACETYL]AMINO}ACETATE imparts unique chemical properties, such as increased hydrophobicity and potential for specific molecular interactions, which may not be observed in its analogs .
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate |
InChI |
InChI=1S/C21H22N2O5/c1-14-8-9-15(2)17(10-14)18(24)13-28-20(26)12-22-19(25)11-23-21(27)16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,22,25)(H,23,27) |
InChI Key |
QDFVFAXPQBHZNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















